molecular formula C19H22N2O4S B3580598 N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B3580598
M. Wt: 374.5 g/mol
InChI Key: UZYNNFZRPKCCCC-UHFFFAOYSA-N
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Description

“N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a cyclopropyl group (a three-membered carbon ring), a methoxyphenyl group (a benzene ring with a methoxy group -OCH3), and a sulfonyl group (SO2) attached to a glycinamide (an amide derivative of the amino acid glycine) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopropyl group, the attachment of the benzyl group, and the formation of the sulfonyl glycinamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is known to be highly strained due to its small bond angles . The benzyl and methoxyphenyl groups are aromatic and would contribute to the overall stability of the molecule . The sulfonyl group is a strong electron-withdrawing group and would likely have a significant impact on the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzyl and methoxyphenyl groups could undergo electrophilic aromatic substitution reactions . The cyclopropyl group, due to its ring strain, could undergo ring-opening reactions . The sulfonyl group could participate in a variety of reactions, including nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The amide group in the glycinamide portion could potentially form hydrogen bonds with biological molecules .

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-9-11-18(12-10-17)26(23,24)21(13-15-5-3-2-4-6-15)14-19(22)20-16-7-8-16/h2-6,9-12,16H,7-8,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYNNFZRPKCCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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